N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethylpyrimidin-4-yl)-3-methylisothiazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. This compound is known for its unique chemical properties, which make it a valuable tool for researchers to study various biological processes.
Scientific Research Applications
Exposure and Metabolism
Research has explored the presence of carcinogenic heterocyclic amines in human urine following consumption of cooked foods, highlighting the continuous human exposure to these compounds through diet. Studies such as those by Ushiyama et al. (1991) and Turteltaub et al. (1999) have measured levels of heterocyclic amines in urine to estimate human exposure, suggesting a focus on understanding the metabolism and the biological monitoring of these compounds in humans (Ushiyama et al., 1991) (Turteltaub et al., 1999).
Carcinogenicity and DNA Adduct Formation
The formation of macromolecular adducts and the carcinogenic potential of heterocyclic amines like MeIQx and PhIP have been studied in humans and rodents. This includes research on the formation of DNA adducts, suggesting potential applications in understanding carcinogenesis and developing biomarkers for exposure assessment (Sinha et al., 2000).
Dietary Impact and Risk Assessment
Studies have assessed the impact of diet on the exposure to heterocyclic amines, indicating potential applications in dietary recommendations and public health strategies to minimize exposure to these compounds. This includes evaluating the intake of heterocyclic amines from cooked meats and other foods and understanding the relationship between dietary habits and the risk of developing cancer (Zapico et al., 2022).
Chemical Monitoring and Biomarker Development
Research on the development of methods for biomonitoring heterocyclic amine exposure, such as the identification of DNA adducts in human saliva, underscores the potential application in developing non-invasive monitoring techniques for exposure assessment and risk evaluation related to dietary and environmental carcinogens (Bessette et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to exhibit diverse pharmacological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are likely due to the interaction of these compounds with various biochemical targets.
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, potentially activating or inhibiting enzymes or stimulating or blocking receptors .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-(5,6-dimethylpyrimidin-4-yl)-3-methyl-1,2-thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-6-4-9(15-14-6)13-10-7(2)8(3)11-5-12-10/h4-5H,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTPFTUWMQKCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC2=NC=NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.